1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE
Description
This compound features a fused [1,2,3]triazolo[1,5-a]quinazoline core with a benzenesulfonyl group at position 3, a chlorine atom at position 7, and a 4-(2-methoxyphenyl)piperazine moiety at position 5 (Fig. 1). Its molecular formula is C₂₅H₂₂ClN₇O₃S (exact mass: ~522.0 g/mol), though a closely related analog (BB11888) shares a nearly identical core with a pyridin-2-yl substituent instead of 2-methoxyphenyl (C₂₄H₂₀ClN₇O₂S; 505.98 g/mol) . Piperazine derivatives are often explored for CNS or kinase-targeting applications, but the triazoloquinazoline core may confer unique pharmacological properties, such as anticancer or antimicrobial activity .
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O3S/c1-36-23-10-6-5-9-22(23)31-13-15-32(16-14-31)24-20-17-18(27)11-12-21(20)33-25(28-24)26(29-30-33)37(34,35)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKZIWWHVBFGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving an azide and an alkyne. This step often requires the use of a copper catalyst under mild conditions.
Quinazoline Synthesis: The quinazoline moiety is synthesized separately, often starting from anthranilic acid derivatives. This involves a series of reactions including nitration, reduction, and cyclization.
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Methoxyphenyl and Phenylsulfonyl Substitution:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the triazole ring or the quinazoline moiety, resulting in the formation of dihydro derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine ring or the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
The compound 1-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas. This article provides a detailed exploration of its scientific research applications, including biological activities, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the triazole and quinazoline moieties has been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
Case Study: Mechanism of Action
A study demonstrated that the compound induces apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, indicating effective apoptosis induction.
Antimicrobial Properties
The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The benzenesulfonyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
Neuropharmacological Effects
The piperazine component suggests possible anxiolytic or antidepressant properties. Similar compounds have been studied for their interactions with serotonin receptors, indicating potential therapeutic applications in neuropharmacology.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against S. aureus, E. coli | |
| Neuropharmacological | Potential effects on serotonin receptors |
Anticancer Mechanism
In a recent investigation into the anticancer efficacy of related compounds, it was found that these derivatives could significantly inhibit the growth of various cancer cell lines. The study utilized multiple assays to confirm the mechanism involving apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases involved in cell signaling pathways, resulting in the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazoloquinazoline-Based Analogs
BB11888 (1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine)
- Key Difference : The pyridin-2-yl substituent replaces the 2-methoxyphenyl group on piperazine.
- Implications: Electronic Effects: Pyridine’s basic nitrogen may engage in hydrogen bonding or ionic interactions, contrasting with the electron-donating methoxy group in the target compound. Biological Activity: Pyridine-containing analogs are often kinase inhibitors (e.g., EGFR or ALK), while methoxyphenyl groups are common in serotonin/dopamine receptor ligands .
Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
- Key Difference : A sulfanyl (-SH) group replaces benzenesulfonyl, and a carboxylate ester is present at position 3.
- Implications :
Piperazine-Containing Analogs (HBK Series)
The HBK compounds (e.g., HBK15, HBK17) share a 4-(2-methoxyphenyl)piperazine moiety but use phenoxyethyl/propyl linkers instead of a triazoloquinazoline core :
| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | Potential Activity |
|---|---|---|---|---|
| HBK15 | Phenoxyethyl | 2-Chloro-6-methylphenoxy | ~450 (estimated) | CNS modulation (e.g., 5-HT₁A/D₂ receptors) |
| Target | Triazoloquinazoline | 2-Methoxyphenyl | ~522.0 | Kinase inhibition or antimicrobial |
Quinazolinone-Triazole Hybrids
Thummala et al. synthesized 1,2,3-triazole-substituted quinazolinones, which share a triazole-quinazoline scaffold but lack the benzenesulfonyl group and chlorine atom :
- Key Differences: The triazole is appended via a methoxy linker rather than fused into the quinazoline core. No benzenesulfonyl group, reducing steric bulk and metabolic stability.
- Reported Activity : Such hybrids exhibit antimicrobial or anticancer properties, suggesting the target compound may share similar applications .
Biological Activity
The compound 1-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine (commonly referred to as C718-2083) is a novel synthetic derivative belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of C718-2083, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
C718-2083 has the following chemical structure:
- Molecular Formula : C26H23ClN6O3S
- Molecular Weight : 547.0 g/mol
- IUPAC Name : this compound
- SMILES Notation : COc(cccc1)c1N(CC1)CCN1c(c(cc(cc1)Cl)c1n1nn2)nc1c2S(c1ccccc1)(=O)=O
Antihypertensive Effects
Research has indicated that derivatives of the quinazoline structure exhibit significant antihypertensive effects. A study evaluating various 1,2,4-triazolo[1,5-a]quinazolines found that some compounds effectively reduced heart rate and blood pressure in vivo using rat models. These compounds demonstrated the ability to abolish tachycardia associated with their parent structures, suggesting potential as adrenoblockers or cardiac stimulants .
Antitumor Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The incorporation of a triazole ring into the quinazoline framework has shown enhanced activity against various cancer cell lines. For instance, compounds similar to C718-2083 have exhibited potent inhibitory effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values indicating significant cytotoxicity. The presence of specific substituents on the quinazoline core has been linked to improved efficacy against these cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C718-2083 | HepG2 | 10.58 |
| C718-2083 | MCF-7 | 10.82 |
| Reference Drug (Doxorubicin) | HepG2 | 8.55 |
| Reference Drug (Doxorubicin) | MCF-7 | 8.90 |
The biological activity of C718-2083 is likely mediated through multiple mechanisms:
- Tyrosine Kinase Inhibition : Quinazoline derivatives are known inhibitors of tyrosine kinase receptors, which are often overexpressed in cancers. This inhibition can lead to reduced tumor proliferation and survival.
- Anti-inflammatory Properties : Some studies have suggested that quinazoline derivatives can inhibit TNF-alpha production, contributing to their potential as anti-inflammatory agents .
- Platelet-Derived Growth Factor Receptor (PDGFR) Antagonism : Certain piperazine-substituted quinazolines have been identified as selective antagonists of PDGFR, which plays a crucial role in tumor growth and angiogenesis .
Case Studies
A systematic review of quinazoline derivatives highlighted several case studies where modifications to the core structure led to significant enhancements in biological activity:
- Study on Substituted Quinazolines : Researchers synthesized a series of piperazine-based quinazolines and evaluated their effects on various cancer cell lines. The results indicated that specific substitutions could dramatically increase potency against target cells while maintaining low cytotoxicity towards normal cells .
Q & A
Q. What methodologies are recommended for optimizing the synthesis of this compound, given its complex heterocyclic structure?
Answer: The synthesis of this compound requires a multi-step approach, integrating computational prediction and experimental validation. For example:
- Reaction Path Search : Use quantum chemical calculations to predict feasible reaction pathways, as demonstrated by ICReDD’s approach for similar triazoloquinazoline derivatives .
- Factorial Design of Experiments (DoE) : Apply statistical DoE (e.g., full factorial or response surface methods) to minimize trial-and-error experimentation. This is critical for identifying optimal parameters (e.g., temperature, solvent polarity, catalyst loading) while reducing resource consumption .
- In Situ Monitoring : Implement techniques like HPLC or FTIR to track reaction progress and intermediate stability, ensuring reproducibility .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., benzenesulfonyl and piperazine groups) and confirming regioselectivity in the triazoloquinazoline core .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and detect trace impurities .
- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, especially if the compound exhibits polymorphism .
Q. How does the electronic environment of the benzenesulfonyl and methoxyphenyl groups influence reactivity in downstream functionalization?
Answer:
- Electron-Withdrawing Effects : The benzenesulfonyl group deactivates the triazoloquinazoline core, making nucleophilic substitutions challenging. Computational studies (e.g., DFT) can predict sites susceptible to electrophilic attack .
- Methoxyphenyl Donor Effects : The electron-donating methoxy group enhances π-stacking interactions, which can be leveraged in supramolecular chemistry or catalytic applications. Experimental validation via Hammett plots or kinetic studies is advised .
Advanced Research Questions
Q. How can AI-driven molecular dynamics simulations improve understanding of this compound’s interactions with biological targets?
Answer:
- Binding Affinity Prediction : Tools like COMSOL Multiphysics or AutoDock Vina can model interactions with enzymes (e.g., kinases or GPCRs) by simulating docking poses and binding free energies .
- Solvent Effects : Use molecular dynamics (MD) to assess conformational stability in aqueous vs. lipid environments, critical for drug delivery applications .
- Validation : Cross-reference computational results with experimental assays (e.g., SPR or ITC) to refine force field parameters .
Q. What strategies can resolve contradictions in reported reaction yields for similar triazoloquinazoline derivatives?
Answer:
- Meta-Analysis of Literature : Systematically compare reaction conditions (e.g., solvent polarity, catalysts) across studies to identify outliers .
- Sensitivity Analysis : Use tools like Monte Carlo simulations to quantify the impact of variable interactions (e.g., temperature vs. stirring rate) on yield discrepancies .
- Reproducibility Protocols : Publish detailed procedural logs, including exact reagent grades and equipment calibration data, to minimize ambiguity .
Q. How can the compound’s photostability and thermal degradation profile be systematically evaluated for long-term storage?
Answer:
- Accelerated Stability Testing : Expose the compound to controlled stressors (UV light, humidity) per ICH guidelines, monitoring degradation via LC-MS .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
- Excipient Compatibility : Test compatibility with common stabilizers (e.g., cyclodextrins) using DSC and TGA .
Q. What mechanistic insights can be gained from studying substituent effects on the triazoloquinazoline scaffold’s biological activity?
Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., halogen vs. alkyl groups) and assay against target proteins .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using regression models .
- Theoretical Studies : Pair SAR data with molecular orbital calculations (e.g., HOMO/LUMO analysis) to rationalize electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
